molecular formula C11H7N3O2 B018030 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 106981-59-3

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B018030
M. Wt: 213.19 g/mol
InChI Key: XRQUENNYLRJZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile is a compound related to pyrrole chemistry, featuring a nitro group and a benzonitrile moiety linked to a pyrrole ring. Its synthesis, molecular structure, chemical reactions, physical, and chemical properties are of interest in the field of organic and medicinal chemistry.

Synthesis Analysis

The synthesis of pyrrole derivatives like 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile often involves dehydration of corresponding aldoximes and subsequent nitration. The 2-cyano group in pyrrole derivatives has been observed to exhibit meta-directing effects during nitration, albeit less strongly than in the benzene series (Anderson, 1959).

Molecular Structure Analysis

The molecular structure and electronic properties of similar nitro-substituted pyrrole derivatives have been characterized using both experimental and theoretical approaches, including IR, UV-Vis spectroscopy, and DFT calculations. These studies provide insights into the bond lengths, angles, and electronic spectra of the compounds (Akbari & Bakhte-ei, 2013).

Chemical Reactions and Properties

Nitrophenyl derivatives of pyrrole exhibit interesting chemical behaviors, such as anion binding and color change upon deprotonation, demonstrating the reactivity of the nitro group in the pyrrole ring (Camiolo et al., 2003). Additionally, reactions involving nitro group transfer from nitro-substituted benzotriazoles to secondary amines highlight the synthetic utility of nitro groups in creating nitrogen-containing heterocycles (Cohen-Fernandes & Habraken, 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile in various environments. The crystal structure of similar compounds can reveal the arrangement of molecules and their interactions, which are essential for material science and pharmaceutical applications (Yapo et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are fundamental aspects of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile chemistry. Studies on similar nitro-substituted pyrrole derivatives provide insights into their potential applications in organic synthesis, highlighting the importance of the nitro and cyano groups in facilitating various chemical transformations (Korotaev et al., 2013).

Scientific Research Applications

Pyrrole Chemistry and Nitration Products

Pyrrole derivatives, such as 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, have been a subject of study in the context of pyrrole chemistry. The nitration of pyrrole 2-nitriles, for instance, has been explored to understand the directing effects of the cyano group during nitration processes. These studies contribute to the broader understanding of pyrrole reactivity and the synthesis of nitro-substituted pyrroles, which are valuable in developing pharmaceuticals and materials with novel properties (H. J. Anderson, 1959).

Heteroaromatic Synthesis and Reactions

The synthesis and reactions of heteroaromatic compounds incorporating the pyrrole unit alongside other functional groups have been investigated. These studies often focus on the creation of complex molecules that could serve as intermediates for further chemical transformations or as potential therapeutic agents. For example, research into α-acetylenic ketones with nitrofuran rings has revealed pathways to synthesize a variety of heterocyclic compounds, demonstrating the versatility of pyrrole derivatives in organic synthesis (Tadashi. Sasaki & T. Yoshioka, 1971).

Novel Heterocyclic Systems

The development of novel heterocyclic systems through the manipulation of pyrrole derivatives has been a significant area of interest. Intramolecular cyclization reactions, for example, have been used to create new pyrrolo-annulated systems, expanding the chemical space of heterocyclic compounds with potential for pharmaceutical application and materials science (R. D. Santo et al., 1996).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to the creation of polysubstituted 4H-pyran derivatives starting from pyrrole-containing nitriles. This approach highlights the efficiency gains in organic synthesis through modern techniques, leading to compounds with potential anticancer activity. Such studies underscore the relevance of pyrrole derivatives in medicinal chemistry and the ongoing search for new therapeutic agents (S. Hadiyal et al., 2020).

Anticancer Activity of Novel Compounds

Research into novel compounds bearing the pyrrole nucleus has also extended into the evaluation of their biological activities, including anticancer effects. The design and synthesis of new molecules, followed by assessments of their antiproliferative effects, illustrate the potential of pyrrole derivatives as leads in drug discovery efforts. Such work contributes to the identification of promising candidates for further development into anticancer therapies (U. Sahoo et al., 2015).

properties

IUPAC Name

5-nitro-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQUENNYLRJZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378975
Record name 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

CAS RN

106981-59-3
Record name 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner similar to Example 1, Step A, the reaction of 30.0 g (0.18 mole) of 2-amino-5-nitrobenzonitrile with 28.7 g (0.22 mole) of 2,5-dimethoxytetrahydrofuran in 60 ml of glacial acetic acid produced 41.0 g of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.